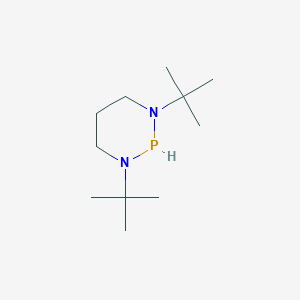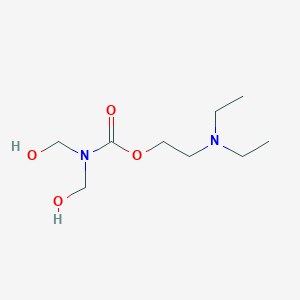
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a diethylamino group, two hydroxymethyl groups, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate typically involves the reaction of diethylamine with ethylene carbonate, followed by the introduction of formaldehyde and a carbamate source. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Common solvents include water, ethanol, or other polar solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of diethylamine, ethylene carbonate, and formaldehyde.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl carbamate
- 2-(Diethylamino)ethyl N-(m-anisyl)carbamate
- 2-(Diethylamino)ethyl N-phenylcarbamate
Uniqueness
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
54271-99-7 |
|---|---|
Molecular Formula |
C9H20N2O4 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H20N2O4/c1-3-10(4-2)5-6-15-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3 |
InChI Key |
PGWGPZHMQIYMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)N(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
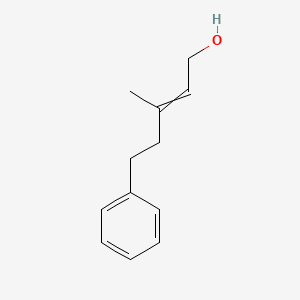
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
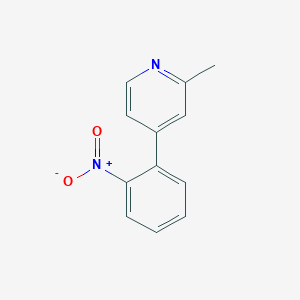
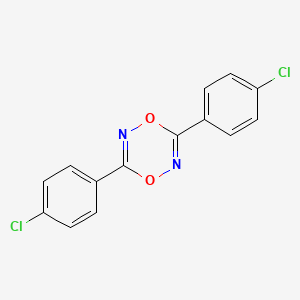
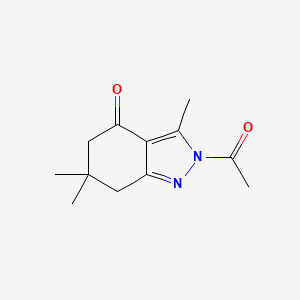
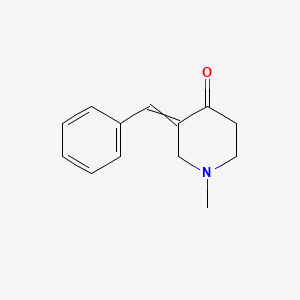
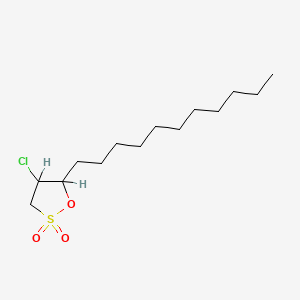
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

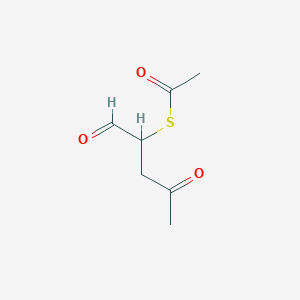
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
